molecular formula C14H22N2 B115274 Methyl-phenethyl-piperidin-4-YL-amine CAS No. 142752-20-3

Methyl-phenethyl-piperidin-4-YL-amine

Cat. No.: B115274
CAS No.: 142752-20-3
M. Wt: 218.34 g/mol
InChI Key: VMBVZOWXRDYODM-UHFFFAOYSA-N
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Description

Methyl-phenethyl-piperidin-4-YL-amine (systematic name: N-methyl-1-(2-phenylethyl)piperidin-4-amine) is a piperidine derivative characterized by a central piperidine ring substituted with a methylamine group at the 4-position and a phenethyl (2-phenylethyl) group at the 1-position. Its molecular formula is C₁₉H₂₄N₂ (MW: 280.41 g/mol), and it is identified by CAS number 21409-26-7 . The compound’s structure combines lipophilic aromatic (phenethyl) and polar (methylamine) moieties, making it a versatile scaffold in medicinal chemistry. It is synthesized via reductive amination or quaternization pathways, as seen in related piperidine derivatives .

Properties

CAS No.

142752-20-3

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-methyl-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3

InChI Key

VMBVZOWXRDYODM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=C1)C2CCNCC2

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural analogues, focusing on substituent modifications and their implications:

Compound Name Substituents Molecular Formula CAS Number Key Differences
Methyl-phenethyl-piperidin-4-YL-amine 1-Phenethyl, 4-methylamine C₁₉H₂₄N₂ 21409-26-7 Reference compound with phenethyl and methylamine groups.
1-Benzyl-N-methylpiperidin-4-amine 1-Benzyl, 4-methylamine C₁₄H₂₀N₂ 1155-56-2 Benzyl group (C₆H₅CH₂) replaces phenethyl; shorter alkyl chain reduces lipophilicity.
1-Methylpiperidine-4-methylamine 1-Methyl, 4-methylamine C₇H₁₆N₂ 7149-42-0 Lacks aromatic substituents; simpler structure with lower molecular weight.
1-[(4-Methylphenyl)methyl]piperidin-4-amine 1-(p-Methylbenzyl), 4-amine C₁₄H₂₀N₂ 68304-96-1 p-Methylbenzyl group enhances steric bulk compared to phenethyl.
1-Acetylpiperidin-4-amine 1-Acetyl, 4-amine C₇H₁₄N₂O 1190-83-0 Acetyl group introduces polarity and potential metabolic instability.
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine core with CF₃-phenyl and piperidine C₁₇H₁₉F₃N₄ N/A Incorporates a pyrimidine heterocycle; trifluoromethyl enhances electronegativity.

Q & A

Q. Table 1: Comparative Analysis of Piperidine Derivatives

CompoundSubstituentsBinding Affinity (IC₅₀, nM)Solubility (mg/mL)
Methyl-phenethyl Phenethyl, N-methyl15 ± 20.5
4-Methoxy analog 4-Methoxyphenyl, N-ethyl8 ± 11.2
Despropionyl variant Phenethyl, NH₂120 ± 150.3
Data synthesized from

Q. Table 2: Crystallographic Parameters for Structural Validation

CompoundSpace GroupResolution (Å)R-factor (%)
14 P2₁/c0.844.2
15 C2/c0.913.8
Data from

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize reductive amination for higher yields in sterically hindered derivatives .
  • Analytical Rigor : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Safety Protocols : Use fume hoods and PPE during synthesis to mitigate exposure risks (e.g., amine intermediates are irritants) .

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